1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 441743-97-1
VCID: VC4389307
InChI: InChI=1S/C25H26ClN3O/c26-22-9-3-6-12-25(22)28-15-13-27(14-16-28)17-19(30)18-29-23-10-4-1-7-20(23)21-8-2-5-11-24(21)29/h1-12,19,30H,13-18H2
SMILES: C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5Cl
Molecular Formula: C25H26ClN3O
Molecular Weight: 419.95

1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

CAS No.: 441743-97-1

Cat. No.: VC4389307

Molecular Formula: C25H26ClN3O

Molecular Weight: 419.95

* For research use only. Not for human or veterinary use.

1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol - 441743-97-1

Specification

CAS No. 441743-97-1
Molecular Formula C25H26ClN3O
Molecular Weight 419.95
IUPAC Name 1-carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Standard InChI InChI=1S/C25H26ClN3O/c26-22-9-3-6-12-25(22)28-15-13-27(14-16-28)17-19(30)18-29-23-10-4-1-7-20(23)21-8-2-5-11-24(21)29/h1-12,19,30H,13-18H2
Standard InChI Key IRNJFJYZPYKYHH-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a carbazole moiety linked via a propan-2-ol chain to a 4-(2-chlorophenyl)piperazine group. The carbazole system (C₁₂H₉N) consists of two fused benzene rings and a pyrrole ring, contributing aromaticity and planar rigidity . The piperazine ring (C₄H₁₀N₂) adopts a chair conformation, with the 2-chlorophenyl group introducing steric and electronic effects distinct from its 3- or 4-chloro-substituted analogues .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₆ClN₃O
Molecular Weight419.95 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point436.6 ± 45.0 °C (760 mmHg)
LogP6.70 (estimated)

The 2-chlorophenyl substitution on the piperazine ring alters electron distribution compared to the 4-chloro isomer, potentially influencing receptor binding kinetics .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis involves three key segments:

  • Carbazole Core: Typically derived from diphenylamine cyclization or transition-metal-catalyzed cross-coupling .

  • Piperazine-Chlorophenyl Unit: Synthesized via nucleophilic aromatic substitution or Ullmann-type coupling .

  • Propan-2-ol Linker: Introduced through epoxide ring-opening or nucleophilic substitution reactions .

Stepwise Synthesis

A plausible route, adapted from methodologies in , proceeds as follows:

  • Iodination of Carbazole:
    Carbazole+N-iodosuccinimideTFA9-iodocarbazole\text{Carbazole} + N\text{-iodosuccinimide} \xrightarrow{\text{TFA}} 9\text{-iodocarbazole}
    Yields: 70–85% under reflux conditions .

  • Piperazine Functionalization:
    1-piperazine+2-chlorobromobenzenePd(OAc)₂/xantphos4-(2-chlorophenyl)piperazine1\text{-piperazine} + 2\text{-chlorobromobenzene} \xrightarrow{\text{Pd(OAc)₂/xantphos}} 4\text{-(2-chlorophenyl)piperazine}
    Optimized at 80°C in NMP with Pd₂(dba)₃ catalysis .

  • Coupling via Propanol Linker:
    9-iodocarbazole+3-chloro-1,2-propanediolCuI/DBU1-carbazol-9-yl-propan-2-ol9\text{-iodocarbazole} + 3\text{-chloro-1,2-propanediol} \xrightarrow{\text{CuI/DBU}} 1\text{-carbazol-9-yl-propan-2-ol}
    Subsequent Mitsunobu reaction with 4-(2-chlorophenyl)piperazine completes the assembly .

Table 2: Critical Reaction Parameters

StepCatalyst SystemTemperatureYield (%)
IodinationNIS/TFAReflux70
PiperazinePd₂(dba)₃/Dppf80°C65
CouplingCuI/DBU110°C58

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) due to its high LogP . Stability studies suggest susceptibility to oxidative degradation at the secondary alcohol position, necessitating storage under inert atmospheres .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.59 (s, 1H, carbazole-H), 7.74–7.58 (m, 4H, aromatic), 4.03 (s, 3H, OCH₃ byproduct), 3.28 (t, J=7.24 Hz, 2H, CH₂N) .

  • ESI-MS: m/z 420.0 [M+H]⁺, consistent with molecular weight calculations .

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